1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone
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Overview
Description
1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone is a complex organic compound belonging to the class of diphenyl ethers. This compound is characterized by its unique structure, which includes multiple methoxy and acetyl groups attached to a phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone typically involves the reaction of 4-acetyl-2-methoxyphenol with 4-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution and subsequent acetylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the phenyl rings.
Scientific Research Applications
1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
- 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]ethanone
- 1-[4-(3-(hydroxymethyl)-5-methoxyphenoxy)-2-methoxy-6-methylphenyl]ethanone
Comparison: 1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone is unique due to its specific arrangement of methoxy and acetyl groups, which may confer distinct biological activities compared to similar compounds. The presence of multiple methoxy groups can enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
5446-98-0 |
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Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[4-[(4-acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C19H20O6/c1-12(20)14-5-7-16(18(9-14)22-3)24-11-25-17-8-6-15(13(2)21)10-19(17)23-4/h5-10H,11H2,1-4H3 |
InChI Key |
MNJXYAFXHCEZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCOC2=C(C=C(C=C2)C(=O)C)OC)OC |
Origin of Product |
United States |
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